3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Overview
Description
R 121919 hydrochloride is a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This compound is known for its anxiolytic and antidepressant properties, making it a significant subject of research in the fields of neuropharmacology and psychoneuroendocrinology . The chemical name of R 121919 hydrochloride is 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride .
Mechanism of Action
Target of Action
The primary target of “R 121919 hydrochloride” is the corticotropin-releasing factor receptor 1 (CRF1) . The CRF1 receptor plays a crucial role in mediating the body’s physiological and behavioral responses to stress .
Mode of Action
“R 121919 hydrochloride” acts as a high-affinity antagonist for the CRF1 receptor . By binding to the CRF1 receptor, it inhibits the receptor’s activity, thereby reducing stress-induced elevations of plasma adrenocorticotropic hormone (ACTH) .
Biochemical Pathways
The interaction of “R 121919 hydrochloride” with the CRF1 receptor affects the hypothalamic-pituitary-adrenal (HPA) axis, a major endocrine system that controls reactions to stress . By inhibiting the CRF1 receptor, “R 121919 hydrochloride” reduces the release of ACTH, a hormone that stimulates the adrenal glands to produce cortisol, a key stress hormone .
Result of Action
The molecular and cellular effects of “R 121919 hydrochloride” action include a reduction in stress-induced elevations of plasma ACTH . This leads to a decrease in cortisol production, resulting in anxiolytic (anti-anxiety) and antidepressant effects .
Action Environment
Environmental factors such as stress levels can influence the action, efficacy, and stability of “R 121919 hydrochloride”. For instance, in high-stress environments, the compound’s ability to inhibit the CRF1 receptor and reduce ACTH levels may result in more pronounced anxiolytic and antidepressant effects .
Biochemical Analysis
Biochemical Properties
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of various signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R 121919 hydrochloride involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require gentle warming to ensure complete dissolution .
Industrial Production Methods
Industrial production of R 121919 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥98%) and consistent batch-to-batch quality .
Chemical Reactions Analysis
Types of Reactions
R 121919 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving R 121919 hydrochloride include organic solvents like ethanol and DMSO. The reactions often require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products
The major products formed from the reactions of R 121919 hydrochloride depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives with modified pharmacological properties .
Scientific Research Applications
R 121919 hydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is used to study the role of CRF1 receptors in stress-related disorders and to develop potential treatments for anxiety and depression
Psychoneuroendocrinology: Researchers use this compound to investigate the interactions between the nervous system and endocrine responses to stress.
Drug Development: It serves as a lead compound for developing new CRF1 receptor antagonists with improved efficacy and safety profiles.
Behavioral Studies: R 121919 hydrochloride is used in animal models to study behavioral responses to stress and the effects of CRF1 receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
Antalarmin: Another CRF1 receptor antagonist with similar anxiolytic and antidepressant properties.
CP154,526: A potent CRF1 receptor antagonist used in research to study stress-related disorders.
LWH234: A CRF1 receptor antagonist with applications in neuropharmacology.
Uniqueness
R 121919 hydrochloride is unique due to its high affinity for the CRF1 receptor (K_i = 3.5 nM) and its oral bioavailability . This makes it a valuable tool for both in vitro and in vivo studies, providing insights into the role of CRF1 receptors in stress and anxiety disorders .
Properties
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDPMVPDGTXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621775 | |
Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-66-4 | |
Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.